molecular formula C10H12O2 B100144 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone CAS No. 16108-50-2

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Cat. No.: B100144
CAS No.: 16108-50-2
M. Wt: 164.2 g/mol
InChI Key: AAPOVDIBCPRZPC-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, also known as 1-(2,6-dimethylphenoxy)ethanone, is an organic compound belonging to the class of phenyl ketones. It is a colorless liquid with a sweet, floral odor. This compound is used as a flavoring agent and fragrance in various food and cosmetic products. It is also used as an intermediate in the synthesis of pharmaceuticals.

Scientific Research Applications

Crystallographic and Vibrational Studies

A study on the molecular structure and properties of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone used X-ray diffraction and vibrational spectroscopy. It was supported by computational studies using density functional theory (DFT). The compound crystallizes in a monoclinic space group with specific conformational characteristics, showing good agreement between experimental and theoretical geometrical parameters and vibrational frequencies (C. S. Chidan Kumar et al., 2015).

Organic Synthesis

Another research focus is on the condensation reactions involving derivatives of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, leading to the synthesis of heterocyclic compounds. These processes yield various isoflavones and other heterocycles, showcasing the compound's versatility as a precursor in organic synthesis (V. Moskvina et al., 2015).

Photorelease Studies

Photorelease studies on derivatives, such as 2,5-dimethylphenacyl esters, reveal the efficient photoenolization and potential applications of these compounds as photoremovable protecting groups in organic synthesis or biochemistry. These studies highlight the significant yields and quantum yields for the photorelease of the DMP group in nonpolar solvents, indicating its utility in "caged compounds" (M. Zabadal et al., 2001).

Biodegradation Studies

Research on the biodegradation of related compounds, such as 2,6-dimethylphenol (a plastic monomer), by Mycobacterium neoaurum, provides insight into microbial degradation pathways. These findings are essential for understanding the environmental fate and potential bioremediation strategies for contaminants related to this compound and its derivatives (Junbin Ji et al., 2019).

Safety and Hazards

The safety information for 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone indicates that it may be harmful if swallowed and may cause skin irritation . It may also cause serious eye damage and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPOVDIBCPRZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167058
Record name 2'-Hydroxy-4',6'-dimethylacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16108-50-2
Record name 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetamidophenyl acetate
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Record name 2'-Hydroxy-4',6'-dimethylacetophenone
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Record name 2'-hydroxy-4',6'-dimethylacetophenone
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Record name 3-ACETAMIDOPHENYL ACETATE
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Q & A

Q1: What is the structural characterization of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone?

A: this compound is an organic compound. While its exact molecular weight isn't specified in the provided abstracts, its molecular formula can be deduced as C10H12O2 [, ]. Spectroscopic analyses, including infrared, electronic absorption, 1H-NMR, 13C-NMR, and mass spectrometry, have been conducted to elucidate its structural properties [].

Q2: What insights do we have into the crystal structure of this compound?

A: X-ray analysis reveals that this compound crystallizes with two independent molecules in the unit cell [, ]. Although structurally similar, they exhibit distinct intermolecular interactions. One molecule interacts with a neighboring molecule through a pair of C-H···O hydrogen bonds. In contrast, the second molecule forms a π-π stacking interaction with its symmetry equivalent []. This difference in intermolecular interactions highlights the complex packing arrangements within the crystal structure.

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